Albuterol adipate is a derivative of albuterol, primarily used in the treatment of asthma and other respiratory conditions. It is designed to enhance the pharmacokinetic properties of albuterol, particularly its solubility and dissolution rate, which can improve its therapeutic efficacy when delivered via inhalation. Albuterol itself is a selective beta-2 adrenergic agonist that relaxes bronchial smooth muscle, leading to bronchodilation.
Albuterol adipate is synthesized from albuterol and adipic acid through a salt formation process. This compound is part of a broader category of albuterol salts that are being explored to optimize inhalation therapies. The synthesis typically involves precipitating the salt from alcoholic solutions of albuterol and adipic acid, allowing for the formation of a stable compound with desirable dissolution characteristics .
Albuterol adipate is classified as a small molecule drug and falls under the category of beta-adrenergic agonists. It is recognized for its therapeutic applications in treating bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). The compound is also noted for its potential use in formulations aimed at improving drug delivery to the lungs .
The synthesis of albuterol adipate involves several key steps:
The synthesis can be monitored through various analytical techniques such as differential scanning calorimetry, which helps in characterizing the thermal properties of the synthesized compound. The melting point of albuterol adipate has been recorded at approximately 182 degrees Celsius, which distinguishes it from both albuterol and adipic acid .
Albuterol adipate consists of the albuterol molecule linked to an adipate moiety through an ionic bond. The chemical formula for albuterol is , while adipic acid has the formula . The structural representation showcases the connectivity between these two components.
The molecular weight of albuterol adipate can be derived from its constituent parts, reflecting its enhanced solubility characteristics compared to albuterol alone. Its solubility profile indicates significant improvements at physiological temperatures, making it suitable for aerosol formulations .
Albuterol adipate undergoes various chemical reactions typical of esters and salts, including:
The intrinsic dissolution rates have been quantified, showing that albuterol adipate has a rate of approximately 24 mg/min/cm² at physiological pH, indicating its suitability for rapid absorption in lung tissues .
Albuterol adipate is primarily utilized in:
The development of this compound represents an ongoing effort to enhance the delivery and efficacy of bronchodilators in respiratory medicine .
Albuterol (salbutamol) has undergone extensive pharmacological optimization since its initial development in the 1970s by Allen and Hanburys (later GlaxoSmithKline). The core objective driving salt derivative innovation was extending duration of action and modifying dissolution kinetics post-inhalation. Early commercial formulations relied on the sulfate salt, but limitations in duration and stability prompted exploration of alternative counterions. The adipate and stearate salts emerged from systematic research in the early 1990s, specifically targeting reduced solubility to prolong bronchial residence time [1] [9].
Patent landscapes reveal a fragmented intellectual property environment. Key milestones include the foundational 1993 investigation of albuterol adipate and stearate (documenting precipitation methods and dissolution kinetics) [1], followed by later patents covering formulation refinements. For example, CN113456590B (assigned to China Pharmaceutical University) protects liposomal encapsulation techniques for inhalation-optimized adipate, while US11484513B2 covers ophthalmic adaptations [9]. Critically, no single entity holds universal patents on albuterol adipate; protection is segmented across synthesis methods (e.g., CN112592280B for racemic synthesis), specific formulations (e.g., Sichuan Purity Pharmaceutical’s aerosol suspensions), and device integrations [9]. This stratification reflects targeted innovation addressing stability and delivery challenges inherent to respiratory therapeutics.
Table 1: Key Patent Milestones for Albuterol Salt Derivatives
Patent/Publication | Assignee/Institution | Focus Area | Innovation |
---|---|---|---|
J. Pharm. Sci. 82(6), 1993 | Research Institution | Salt Synthesis | First characterization of albuterol adipate/stearate precipitation and dissolution kinetics |
CN113456590B | China Pharmaceutical University | Formulation | Liposomal encapsulation for enhanced stability in inhalation products |
CN112592280B | Pharmaceutical Entity | Synthesis | Novel catalytic route for racemic salbutamol production |
US11484513B2 | Rekik, Raouf | Application | Ophthalmic formulations of albuterol derivatives |
The primary production route for albuterol adipate involves antisolvent precipitation. This bottom-up approach entails dissolving albuterol free base and adipic acid in a miscible organic solvent (typically ethanol or isopropanol), followed by controlled addition to an aqueous antisolvent. Supersaturation triggers nucleation, yielding crystalline particles [1] [8]. Critical process parameters include:
Advanced techniques like High-Gravity Antisolvent Precipitation (HGAP) significantly intensify particle formation. HGAP exploits centrifugal forces to achieve ultra-rapid micromixing, producing nanoparticles (100-300 nm) with narrow size distributions. Studies confirm HGAP-processed salbutamol sulfate exhibits improved aerosolization performance versus conventional precipitation [8]. Applied to adipate, this could optimize lung deposition by targeting the respirable fraction (1-5 µm).
Table 2: Precipitation Techniques for Albuterol Adipate Manufacturing
Method | Mechanism | Particle Outcome | Advantages/Limitations |
---|---|---|---|
Conventional Antisolvent | Gradual antisolvent addition induces supersaturation | Microparticles (1-10 µm), broad PSD | Simple setup; Poor size control & potential agglomeration |
Static Mixer/Impinging Jet | Turbulent mixing reduces τ~mix~ | Submicron to microparticles, narrower PSD | Scalable; Requires stabilizer optimization |
High-Gravity (HGAP) | Centrifugal force enables ultrafast mixing | Nanoparticles (100-300 nm) | Enhanced dissolution, narrow PSD; Higher capital cost |
Ultrasound-Assisted | Cavitation enhances nucleation uniformity | Reduced mean size, narrower PSD | Prevents agglomeration; Energy-intensive |
Albuterol Sulfate remains the commercial standard due to high solubility (250 mg·mL⁻¹) facilitating rapid dissolution. Synthesis typically involves direct acid-base reaction in water or ethanol, followed by spray drying or freeze crystallization. However, micronization – essential for inhalation products – introduces surface amorphous domains. These regions exhibit heightened hygroscopicity, leading to instability via moisture-induced crystallization or aggregation during storage [5] [7]. Patent WO2004006884A2 addresses this via post-micronization "conditioning" (controlled humidity/temperature exposure) to restore crystallinity [3].
Albuterol Stearate represents the extreme of hydrophobicity. Synthesized similarly to adipate (alcoholic precipitation), its extremely low solubility (0.6 mg·mL⁻¹ at 25°C) and nonlinear dissolution kinetics are its defining traits. During dissolution, stearate ions accumulate at the solid-liquid interface, forming a barrier layer that drastically retards further drug release. This property was historically explored for sustained pulmonary effect but posed challenges in consistent aerosol delivery [1] [4].
Albuterol Adipate occupies a middle ground. Its synthesis mirrors stearate’s but yields higher solubility (353 mg·mL⁻¹) and linear intrinsic dissolution kinetics (24.0 mg·min⁻¹·cm⁻² in pH 7.4 buffer). Crucially, adipate’s crystal lattice, characterized by distinct thermal transitions (melting endotherm at 182°C), offers inherent stability advantages over sulfate regarding process-induced disorder. While sulfate requires stabilization post-milling, adipate’s lower hygroscopicity minimizes amorphous region formation during particle size reduction [1] [5].
Table 3: Comparative Properties of Key Albuterol Salts
Property | Albuterol Sulfate | Albuterol Adipate | Albuterol Stearate |
---|---|---|---|
Aqueous Solubility (25°C) | 250 mg·mL⁻¹ | 353 mg·mL⁻¹ | 0.6 mg·mL⁻¹ |
Intrinsic Dissolution Rate (pH 7.4) | 20.4 mg·min⁻¹·cm⁻² | 24.0 mg·min⁻¹·cm⁻² | Nonlinear (surface layer effect) |
Melting Point | Decomposes | 182°C | 116°C |
Primary Synthesis Method | Aq./ethanolic acid-base reaction, spray drying | Alcoholic antisolvent precipitation | Alcoholic antisolvent precipitation |
Key Stability Concern | Micronization-induced amorphization, hygroscopicity | Lower hygroscopicity, polymorph risk | Very low solubility, formulation homogeneity |
Targeted Use Case | Rapid-onset rescue therapy | Balanced solubility/duration profile | Sustained-release pulmonary delivery |
Polymorphism presents a shared challenge across salts. Different crystallization solvents or conditions can yield polymorphs with varying dissolution and stability profiles. For example, conditioning micronized salbutamol sulfate under specific humidity/temperature regimes promotes conversion to the thermodynamically stable polymorph [3] [5]. Adipate’s higher melting point suggests greater lattice energy, potentially conferring broader polymorphic stability compared to stearate (116°C melting point) [1]. Future salt development focuses on co-crystals or engineered nanoparticles (via Liquid Antisolvent - LAS - precipitation) to further tune release profiles while ensuring manufacturability [4] [8].
Table 4: Standard Nomenclature and Key Identifiers for Albuterol Adipate| Systematic Name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol hemiadipate || CAS Registry Number | 149234-08-2 || Empirical Formula | C₂₆H₄₂N₂O₈ (for 2:1 albuterol:adipate) || Molecular Weight | 624.77 g/mol || Synonym(s) | Albuterol adipate; Salbutamol adipate || IUPAC Name | 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol hexanedioic acid || Canonical SMILES | CC(C)(C)NCC(O)C1=CC(=C(O)C=C1)CO.OC(CCCC(O)=O)=O |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7